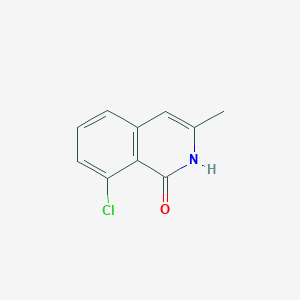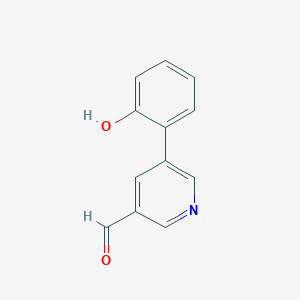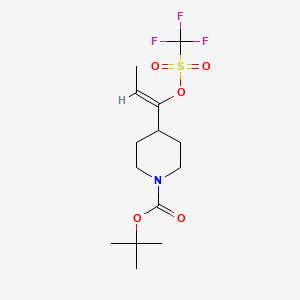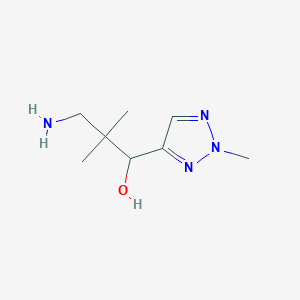
2-Propylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylpyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. This compound is characterized by a pyrimidine ring substituted with a propyl group at the second position and a carboxylic acid group at the fourth position. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the carbonylation of substituted pyrimidines. For instance, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been reported to yield pyrimidine-4-carboxylic acids . Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2-Propylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 2-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects . For example, they may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins .
Comparaison Avec Des Composés Similaires
Pyrimidine-4-carboxylic acid: Similar in structure but lacks the propyl group at the second position.
2-Methylpyrimidine-4-carboxylic acid: Similar but has a methyl group instead of a propyl group at the second position.
2-Ethylpyrimidine-4-carboxylic acid: Similar but has an ethyl group instead of a propyl group at the second position.
Uniqueness: 2-Propylpyrimidine-4-carboxylic acid is unique due to the presence of the propyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-9-5-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Clé InChI |
DJQZZWZWUKVDQP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=CC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)
![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)

![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)

amine](/img/structure/B13160187.png)

![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)



![1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one](/img/structure/B13160228.png)

